molecular formula C15H19N5S2 B13350507 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

Cat. No.: B13350507
M. Wt: 333.5 g/mol
InChI Key: LZDOZUJPGYCLHF-UHFFFAOYSA-N
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Description

4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline involves multiple steps. Typically, the synthetic route includes the formation of the triazole and thiadiazole rings followed by their fusion. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by occupying its active site, thereby preventing the hydrolysis of urea . This inhibition is crucial for its antimicrobial activity against urease-positive microorganisms.

Comparison with Similar Compounds

Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their pharmacological activities and applications.

Properties

Molecular Formula

C15H19N5S2

Molecular Weight

333.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C15H19N5S2/c1-10(2)21-9-13-16-17-15-20(13)18-14(22-15)11-5-7-12(8-6-11)19(3)4/h5-8,10H,9H2,1-4H3

InChI Key

LZDOZUJPGYCLHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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